(-)-Fenchone

Catalog No.
S533027
CAS No.
7787-20-4
M.F
C10H16O
M. Wt
152.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Fenchone

CAS Number

7787-20-4

Product Name

(-)-Fenchone

IUPAC Name

(1R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3/t7-,10+/m0/s1

InChI Key

LHXDLQBQYFFVNW-OIBJUYFYSA-N

SMILES

O=C1[C@](C2)(C)CC[C@]2([H])C1(C)C

Solubility

Practically insoluble to insoluble
Soluble (in ethanol)

Synonyms

L-Fenchone; l-alpha-Fenchone; CCRIS 8093;

Canonical SMILES

CC1(C2CCC(C2)(C1=O)C)C

Isomeric SMILES

C[C@@]12CC[C@@H](C1)C(C2=O)(C)C

Description

The exact mass of the compound (-)-Fenchone is 152.1201 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble to insolublesoluble (in ethanol). It belongs to the ontological category of fenchone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]. However, this does not mean our product can be used or applied in the same or a similar way.
  • Origin: (-)-Fenchone is the primary enantiomer found in fennel (Foeniculum vulgare) and thuja oil []. It also exists in other plants like Artemisia annua and Picea abies, but in lower quantities and as a different enantiomer (+)-fenchone [].
  • Significance: (-)-Fenchone is a valuable compound in scientific research due to its presence in various essential oils and its potential applications in food science, perfumery, and potentially even medicine [, ].

Molecular Structure Analysis

  • Key features: (-)-Fenchone has a bicyclic structure consisting of a six-membered and a seven-membered ring fused together. It contains a ketone functional group (C=O) at position 2 and three methyl groups attached to the carbon skeleton [].
  • Notable aspects: The presence of the asymmetric carbon atom at position 4 gives rise to two enantiomers: (-)-fenchone and (+)-fenchone. These mirror images have slightly different properties, affecting their odor and biological activity [].

Chemical Reactions Analysis

  • Synthesis: There are various methods for synthesizing fenchones, but natural extraction from fennel or other sources is the most common method for obtaining (-)-fenchone [].
  • Decomposition: Thermal decomposition of fenchone likely follows the pattern of other monoterpenoid ketones, breaking down into smaller hydrocarbon fragments at high temperatures [].
  • Other reactions: Fenchones can undergo typical ketone reactions like reduction to form alcohols or condensation reactions with other carbonyl compounds. However, specific research on the reactions of (-)-fenchone is limited.

Physical And Chemical Properties Analysis

  • Melting point: 5-6 °C [].
  • Boiling point: 192-194 °C [].
  • Density: 0.948 g/mL at 25 °C [].
  • Solubility: Insoluble in water, but soluble in most organic solvents like ethanol, ether, and chloroform [].
  • Stability: Relatively stable under normal storage conditions [].

The specific mechanism of action of (-)-fenchone is not fully understood. However, research suggests it might have insect repellent properties and could potentially modulate certain biological processes [, ]. More research is needed to elucidate its specific mechanisms.

  • Toxicity: Limited data exists on the specific toxicity of (-)-fenchone. However, studies suggest it exhibits moderate to low toxicity [].
  • Flammability: Fenchone is flammable with a flash point around 50 °C [].
  • Reactivity: Fenchones can react with strong oxidizing agents.
  • Asymmetric Synthesis

    Due to its chirality, (-)-fenchone is valuable in asymmetric synthesis. Researchers can utilize it as a chiral auxiliary or catalyst to control the stereochemistry of newly formed molecules. This allows for the creation of enantiopure compounds, which are crucial in developing pharmaceuticals and other chiral drugs [1].

    • Source:
  • Organic Chemistry

    Researchers use (-)-fenchone as a starting material for the synthesis of other complex organic molecules. Its chemical structure offers a versatile platform for further functionalization and modification, enabling the creation of novel compounds for various applications [2].

    • Source:
  • Material Science

    (-)-Fenchone's properties have potential applications in material science research. Studies explore its use in the development of new materials with specific functionalities, such as liquid crystals or chiral polymers [3].

    • Source

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Clear colorless to pale yellow liquid, Camphor herbal earthy woody aroma

XLogP3

2.3

Exact Mass

152.1201

Density

0.941-0.946

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K6G5Y2Y3Q2

GHS Hazard Statements

Aggregated GHS information provided by 332 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 284 of 332 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 48 of 332 companies with hazard statement code(s):;
H226 (95.83%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

7787-20-4

Wikipedia

(1R,4S)-fenchone

Use Classification

Flavoring Agents -> JECFA Flavorings Index
FLAVOURING_AGENT; -> JECFA Functional Classes
Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]

General Manufacturing Information

Bicyclo[2.2.1]heptan-2-one, 1,3,3-trimethyl-, (1R,4S)-: ACTIVE

Dates

Modify: 2023-08-15
1: Akhbari M, Kord R, Jafari Nodooshan S, Hamedi S. Analysis and evaluation of the antimicrobial and anticancer activities of the essential oil isolated from Foeniculum vulgare from Hamedan, Iran. Nat Prod Res. 2018 Jan 7:1-4. doi: 10.1080/14786419.2017.1423310. [Epub ahead of print] PubMed PMID: 29308661.
2: Sripathi R, Jayagopal D, Ravi S. A study on the seasonal variation of the essential oil composition from Plectranthus hadiensis and its antibacterial activity. Nat Prod Res. 2018 Apr;32(7):871-874. doi: 10.1080/14786419.2017.1363748. Epub 2017 Aug 8. PubMed PMID: 28783957.
3: Varman RM, Singh S. Investigation of effects of terpene skin penetration enhancers on stability and biological activity of lysozyme. AAPS PharmSciTech. 2012 Dec;13(4):1084-90. doi: 10.1208/s12249-012-9840-1. Epub 2012 Aug 29. PubMed PMID: 22930344; PubMed Central PMCID: PMC3513477.
4: Mbata GN, Pascual-Villalobos MJ, Payton ME. Comparative mortality of diapausing and nondiapausing larvae of Plodia interpunctella (Lepidoptera: Pyralidae) exposed to monoterpenoids and low pressure. J Econ Entomol. 2012 Apr;105(2):679-85. PubMed PMID: 22606841.
5: Abdelgaleil SA, Mohamed MI, Badawy ME, El-arami SA. Fumigant and contact toxicities of monoterpenes to Sitophilus oryzae (L.) and Tribolium castaneum (Herbst) and their inhibitory effects on acetylcholinesterase activity. J Chem Ecol. 2009 May;35(5):518-25. doi: 10.1007/s10886-009-9635-3. Epub 2009 May 5. PubMed PMID: 19412756.

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